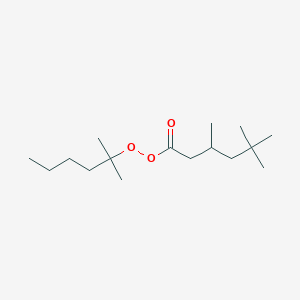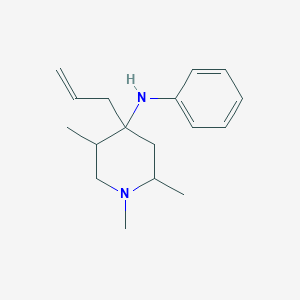
4-Piperidinamine, 1,2,5-trimethyl-N-phenyl-4-(2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinamine, 1,2,5-trimethyl-N-phenyl-4-(2-propenyl)- is a complex organic compound with a unique structure that includes a piperidine ring substituted with methyl, phenyl, and propenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinamine, 1,2,5-trimethyl-N-phenyl-4-(2-propenyl)- involves multiple steps, starting with the preparation of the piperidine ring and subsequent substitution reactions to introduce the methyl, phenyl, and propenyl groups. Common reagents used in these reactions include aniline, sodium borohydride, and propionyl chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, selective alkylation, and purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Piperidinamine, 1,2,5-trimethyl-N-phenyl-4-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, with common reagents including halides and amines.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Piperidinamine, 1,2,5-trimethyl-N-phenyl-4-(2-propenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Piperidinamine, 1,2,5-trimethyl-N-phenyl-4-(2-propenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenyl-4-piperidinamine: Shares a similar piperidine structure but lacks the methyl and propenyl substitutions.
4-Anilino-N-phenethylpiperidine: Another related compound with a phenyl and piperidine structure but different substituents.
Uniqueness
4-Piperidinamine, 1,2,5-trimethyl-N-phenyl-4-(2-propenyl)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
113556-37-9 |
|---|---|
Fórmula molecular |
C17H26N2 |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
1,2,5-trimethyl-N-phenyl-4-prop-2-enylpiperidin-4-amine |
InChI |
InChI=1S/C17H26N2/c1-5-11-17(18-16-9-7-6-8-10-16)12-15(3)19(4)13-14(17)2/h5-10,14-15,18H,1,11-13H2,2-4H3 |
Clave InChI |
VNEVZWHHGRSVRH-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(CN1C)C)(CC=C)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


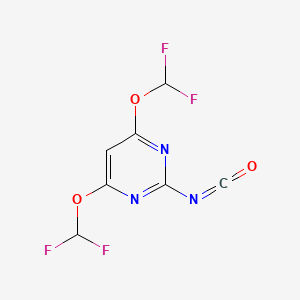
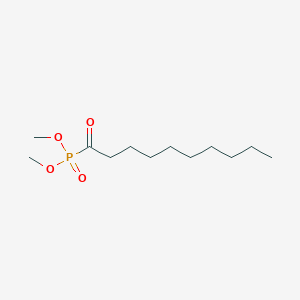
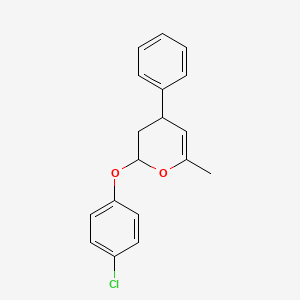

![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)
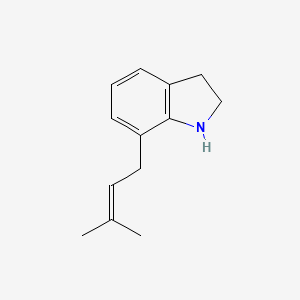


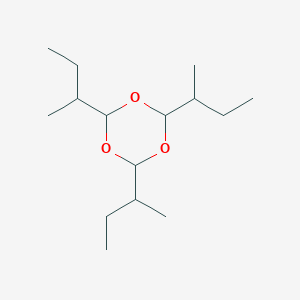
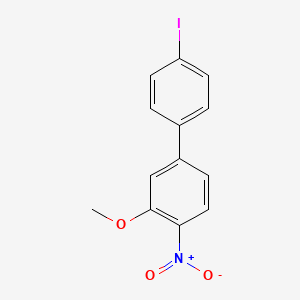
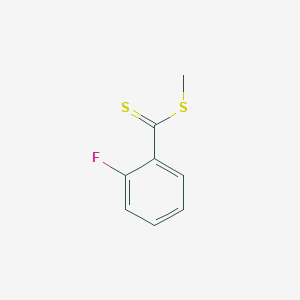

![Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate](/img/structure/B14295816.png)
